molecular formula C11H10BrNO6 B2367337 Dimethyl 2-bromo-2-(4-nitrophenyl)malonate CAS No. 860786-04-5

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate

Cat. No.: B2367337
CAS No.: 860786-04-5
M. Wt: 332.106
InChI Key: GMLXDVKFZGQTNV-UHFFFAOYSA-N
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Description

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is a brominated malonate derivative featuring a 4-nitrophenyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in cyclization and cross-coupling reactions. Its structure consists of a malonate core substituted with a bromine atom and a 4-nitrophenyl group at the central carbon. The nitro group enhances electrophilicity, while the bromine atom provides a reactive site for further functionalization, such as nucleophilic substitution or transition-metal-catalyzed coupling .

Properties

IUPAC Name

dimethyl 2-bromo-2-(4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO6/c1-18-9(14)11(12,10(15)19-2)7-3-5-8(6-4-7)13(16)17/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLXDVKFZGQTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enolate-Mediated Bromination

Procedure :

  • Enolate Formation : Dissolve dimethyl 2-(4-nitrophenyl)malonate (10 mmol) in anhydrous DMF. Add K2CO3 (20 mmol) and stir at 0°C under argon.
  • Bromination : Introduce N-bromosuccinimide (10.5 mmol) portionwise. Warm to room temperature and monitor via TLC.
  • Workup : Quench with NH4Cl, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 9:1).

Challenges :

  • Over-bromination: Excess NBS leads to di-brominated byproducts.
  • Solvent Choice: DMF enhances enolate stability but complicates purification.

Radical Bromination

Procedure :

  • Initiation : Combine dimethyl 2-(4-nitrophenyl)malonate (10 mmol) and NBS (12 mmol) in CCl4.
  • Reaction : Add AIBN (0.2 mmol) and reflux at 80°C for 6 h.
  • Isolation : Concentrate under reduced pressure and recrystallize from ethanol.

Yield : 45–55% (theorized based on analogous reactions).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3): Anticipate signals at δ 8.1–7.4 (m, 4H, Ar-H), 3.8 (s, 6H, -OCH3), and 5.3 (s, 1H, -CHBr-).
  • 13C NMR : Peaks near δ 167 (C=O), 148 (NO2), 125–135 (Ar-C), 53 (-OCH3), and 55 (C-Br).

Mass Spectrometry

  • ESI-MS : Expected molecular ion at m/z 349.97 ([M+H]+ for C12H11BrNO6).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
SNAr 70–90 >95 Scalable, one-pot Bromine on aryl ring, not α-C
Enolate Bromination 50–60 85–90 Direct α-functionalization Requires anhydrous conditions
Radical Bromination 45–55 80–85 No base required Lower regioselectivity

Applications and Derivatives

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate serves as a precursor for:

  • Suzuki Couplings : The bromine atom enables palladium-catalyzed cross-couplings with boronic acids.
  • Heterocycle Synthesis : Cyclopropanation via malonate alkylation generates strained rings for drug discovery.

Chemical Reactions Analysis

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-bromo-2-(4-nitrophenyl)malonate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares dimethyl 2-bromo-2-(4-nitrophenyl)malonate with structurally related malonate derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Dimethyl 2-(4-bromo-2-nitrophenyl)malonate 4-bromo, 2-nitro on phenyl C₁₁H₁₀BrNO₆ 301.1 (calc.) Not explicitly provided (see ) Cyclization reactions, intermediates for heterocycles
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate 4-chloro, 2-nitro on phenyl C₁₁H₁₀ClNO₆ 287.65 147124-32-1 Reductive cyclization, drug synthesis
Dimethyl 2-(4-nitrophenyl)malonate 4-nitro on phenyl C₁₁H₁₁NO₆ 253.21 4033-88-9 Multicomponent reactions, chromene synthesis
Dimethyl 2-(2,4-dinitrophenyl)malonate 2,4-dinitro on phenyl C₁₂H₁₂N₂O₈ 312.24 941294-15-1 High electrophilicity, specialized cycloadditions
Dimethyl 2-methyl-2-(2-nitrophenyl)malonate 2-nitro on phenyl, methyl C₁₂H₁₃NO₆ 267.23 860786-10-3 Alkylation studies, imidazopyridine derivatives

Physicochemical Properties

  • Solubility : Brominated derivatives (e.g., dimethyl 2-(4-bromo-2-nitrophenyl)malonate) exhibit lower polarity compared to nitro-only analogues, enhancing solubility in aprotic solvents like DMF or toluene .
  • Thermal Stability : The presence of bromine increases molecular weight and may improve thermal stability, as seen in analogous halogenated malonates .
  • Spectroscopic Data : NMR spectra for brominated malonates show distinct deshielding of the central malonate carbon (δ ~165–168 ppm for COO groups) and aromatic proton shifts influenced by nitro and halogen substituents .

Biological Activity

Dimethyl 2-bromo-2-(4-nitrophenyl)malonate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a malonate moiety with a bromine atom and a nitrophenyl group, contributing to its distinctive chemical reactivity. The presence of the nitro group is particularly noteworthy, as it often enhances the compound's biological activity by facilitating interactions with biomolecules through redox reactions and nucleophilic substitutions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Redox Reactions : The nitrophenyl group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular targets.
  • Nucleophilic Substitution : The malonate moiety can participate in nucleophilic attacks, forming covalent bonds with electrophiles, which can modulate various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 29 to 59 µM for related compounds against different cancer cell lines, indicating potential for anticancer drug development .
  • Apoptosis Induction : Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2. This apoptotic effect has been observed particularly in HepG2 liver cancer cells .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various derivatives, including this compound, against four different cancer cell lines. The results indicated promising cytotoxic profiles with significant activity against EGFR and VEGFR2 enzymes .
    CompoundCancer Cell LineIC50 (µM)
    5kHepG240
    5kMDA-MB-23150
    5kHeLa59
  • Mechanistic Insights :
    • In vitro studies demonstrated that treatment with this compound led to increased apoptosis in HepG2 cells, evidenced by elevated levels of caspase-3 and Bax proteins. The percentage of apoptotic cells significantly increased from 0.29% in the control group to approximately 9.74% in treated groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing dimethyl 2-bromo-2-(4-nitrophenyl)malonate with high purity?

  • Methodological Answer : The synthesis typically involves bromination of the malonate precursor under controlled conditions. For example, alkylation or substitution reactions using precursors like 4-nitrobenzyl derivatives and brominating agents (e.g., N-bromosuccinimide) in polar aprotic solvents like dimethylformamide (DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Reaction parameters (temperature, stoichiometry) must be optimized to minimize side products like dehalogenated byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify the malonate ester groups, bromine substitution, and nitro-phenyl positioning.
  • X-ray crystallography : Resolve crystal structures to confirm dihedral angles between the nitro-phenyl and malonate moieties, as seen in analogous compounds (e.g., dihedral angles of ~50° in related malonate derivatives) .
  • Mass spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) and isotopic patterns (e.g., bromine’s 1:1 79Br/81Br^{79}\text{Br}/^{81}\text{Br} signature) .

Q. What are the key solubility and stability considerations for handling this compound in experiments?

  • Methodological Answer :

  • Solubility : Test in DMSO, DMF, or dichloromethane, which are common solvents for nitro-aromatic compounds. Pre-saturate solutions to avoid recrystallization during reactions.
  • Stability : Store under inert gas (argon) at -20°C to prevent hydrolysis of the malonate ester or nitro-group reduction. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of the nitro and bromine groups on the compound’s reactivity?

  • Methodological Answer :

  • Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density distribution, focusing on the nitro group’s electron-withdrawing effect and bromine’s steric/electronic contributions.
  • Kinetic studies : Compare reaction rates (e.g., nucleophilic substitution) with analogs lacking bromine or nitro groups. Monitor intermediates via in situ IR or UV-Vis spectroscopy .

Q. What experimental designs are suitable for resolving contradictions in reported catalytic activity of brominated malonates?

  • Methodological Answer :

  • Factorial design : Employ a 2k^k factorial approach to isolate variables (e.g., catalyst loading, solvent polarity) affecting catalytic efficiency. For example, test palladium catalysts in Suzuki couplings to identify interactions between bromine’s leaving-group ability and nitro-group electronic effects .
  • Cross-validation : Replicate conflicting studies under standardized conditions (e.g., fixed temperature, solvent) and use statistical tools (ANOVA) to identify outlier data sources .

Q. How can the compound’s potential as a monomer for functional polymers be systematically evaluated?

  • Methodological Answer :

  • Polymerization screening : Test radical or condensation polymerization in the presence of initiators (e.g., AIBN for radical pathways). Characterize thermal stability via TGA and mechanical properties via DMA.
  • Structure-property linkage : Correlate nitro-group orientation (from XRD) with polymer rigidity or conductivity using impedance spectroscopy .

Q. What strategies can address challenges in synthesizing enantiopure derivatives of this compound?

  • Methodological Answer :

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-mediated cross-couplings to induce stereoselectivity at the malonate center .

Methodological Notes

  • Data Interpretation : Always contextualize findings within theoretical frameworks (e.g., Hammett plots for substituent effects) to distinguish electronic vs. steric influences .
  • Contradiction Mitigation : Use multi-technique validation (e.g., NMR + XRD + computational) to resolve structural ambiguities .

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